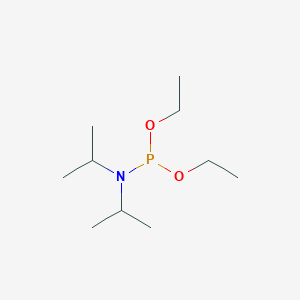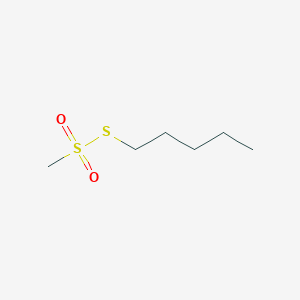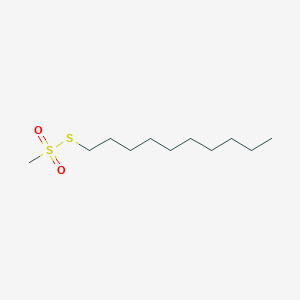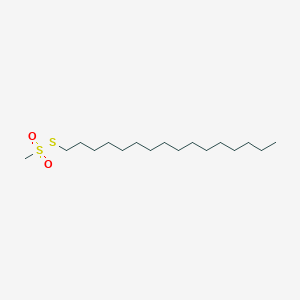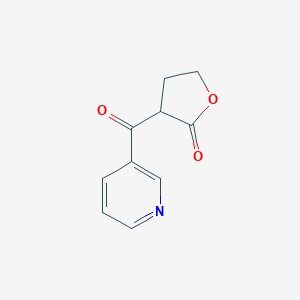
3-(Pyridine-3-carbonyl)oxolan-2-one
描述
Synthesis Analysis
The synthesis of related pyridine derivatives involves various strategies, including catalytic oxidative conditions and multicomponent reactions. For example, Cu-catalyzed aerobic oxidative conditions have been employed to efficiently synthesize 3-formyl imidazo[1,2-a]pyridines, showcasing broad substrate scope and good functional group tolerance (C. Rao et al., 2017). Additionally, three-component reactions involving β-ketonitriles, pyridinium ylide precursors, and aldehydes have been developed to synthesize dihydrofuran and pyran carbonitriles, indicating the compound's versatility (M. Demidov et al., 2021).
Molecular Structure Analysis
X-ray diffraction studies have provided insights into the molecular and crystal structures of pyridine derivatives. For instance, compounds like 3-(isonicotinoyl)-2-oxooxazolo[3,2-a]pyridine exhibit distinct crystallographic features, elucidating the spatial arrangement of atoms and the planarity or non-planarity of the molecular framework (V. Rybakov et al., 2002).
Chemical Reactions and Properties
The reactivity of pyridine derivatives with organo-derivatives of Group III elements highlights their chemical versatility. Studies demonstrate the formation of oximates and coordination polymers through reactions with trimethylborane and various metal ions, revealing insights into the compound's reactivity and potential for forming complex structures (I. Pattison & K. Wade, 1968).
Physical Properties Analysis
The physical properties of pyridine derivatives, including their photoluminescence, have been extensively studied. Coordination polymers based on pyridine-3,4-dicarboxylic acid exhibit novel three-dimensional frameworks and strong photoluminescent properties at room temperature, indicating the potential for applications in material science (Xinlong Wang et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of pyridine derivatives can be influenced by their synthesis methods and the presence of substituents. For example, the synthesis and characterization of novel pyridine derivatives through carbon-carbon coupling have provided insights into their spectroscopic properties and reactivity, underscoring their versatility and potential applications in various fields of chemistry (Ghiasuddin et al., 2018).
科学研究应用
Chemistry and Properties of Pyridine Derivatives
The chemistry and properties of pyridine derivatives, including their complex formation capabilities and interactions with metals, have been extensively reviewed. For instance, Boča et al. (2011) provide a comprehensive overview of the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), summarizing the preparation, properties, and spectroscopic characteristics of these compounds (Boča, Jameson, & Linert, 2011).
Influence of Metals on Biologically Important Ligands
Lewandowski et al. (2005) review the influence of metals on the electronic system of biologically significant molecules such as 3-pyridine carboxylic acids, elucidating how metals can affect the electronic properties of these ligands through a variety of interactions. This research provides insights into the nature of interactions between pyridine derivatives and metals, which could be crucial for understanding the behavior of "3-(Pyridine-3-carbonyl)oxolan-2-one" in the presence of metal ions (Lewandowski, Kalinowska, & Lewandowska, 2005).
Applications in Drug Discovery and Material Science
The role of pyridine derivatives in drug discovery and material science is highlighted through their incorporation into various frameworks and compounds. Parmar et al. (2023) discuss the synthesis and applications of pyrano[2,3-d]pyrimidine scaffolds, emphasizing the use of hybrid catalysts for developing biologically active compounds, which may relate to the functionalities of "3-(Pyridine-3-carbonyl)oxolan-2-one" in medicinal chemistry (Parmar, Vala, & Patel, 2023).
安全和危害
Specific safety data for 3-(Pyridine-3-carbonyl)oxolan-2-one is not available. However, related compounds like pyridine are known to be highly flammable and can cause skin and eye irritation. They are also harmful if swallowed, in contact with skin, or if inhaled5.
未来方向
While specific future directions for 3-(Pyridine-3-carbonyl)oxolan-2-one are not available, related compounds like pyridine and its derivatives are being explored for their potential in various fields such as medicine, organic light-emitting diodes (OLED), photovoltaics, and photonics6.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specialized chemical databases or consult with a chemist.
属性
IUPAC Name |
3-(pyridine-3-carbonyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9(7-2-1-4-11-6-7)8-3-5-14-10(8)13/h1-2,4,6,8H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHJLYJXRFFCQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394766 | |
| Record name | 3-(Pyridine-3-carbonyl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridine-3-carbonyl)oxolan-2-one | |
CAS RN |
59578-61-9 | |
| Record name | 3-(Pyridine-3-carbonyl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one](/img/structure/B14291.png)

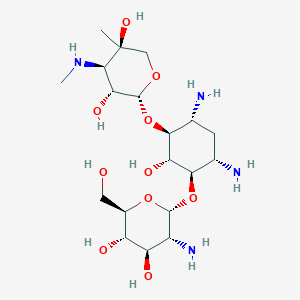
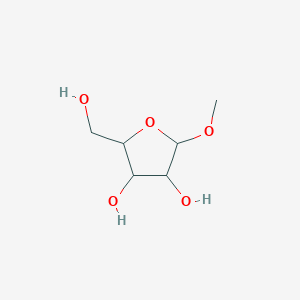
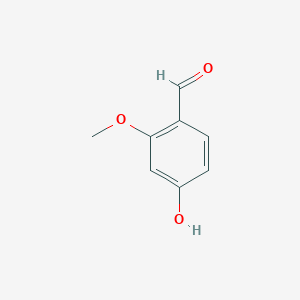
![N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B14305.png)
![2-[3-[2-[(2-Chloroacetyl)amino]ethyl-methylamino]-6-[2-[(2-chloroacetyl)amino]ethyl-methylazaniumylidene]xanthen-9-yl]benzoate](/img/structure/B14306.png)

